3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine
Overview
Description
Introduction :
- "3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine" is a compound within the thiadiazole class, characterized by various spectroscopic techniques and single-crystal X-ray diffraction (Kerru et al., 2019).
Synthesis Analysis :
- Synthesis approaches include reactions with substituted salicylaldehyde, yielding Schiff bases, characterized by IR and NMR (H. Ling, 2007).
- Another method involves a six-step process starting from 4-chlorobenzoic acid to synthesize derivatives (Chen et al., 2010).
Molecular Structure Analysis :
- The molecular structure was analyzed using density functional theory (DFT), revealing details about bond lengths, angles, and torsion angles. The study also included an examination of the compound's electronic properties (Kerru et al., 2019).
Chemical Reactions and Properties :
- The compound exhibits strong conjugative interactions and becomes more polarized due to the movement of π-electron clouds from donor to acceptor (Kerru et al., 2019).
Physical Properties Analysis :
- The compound displayed a significant n→π* UV absorption peak, indicating potential application as a nonlinear optical (NLO) material (Kerru et al., 2019).
Chemical Properties Analysis :
- The compound's electronic properties, including its Frontier molecular orbitals (HOMO and LUMO) and Molecular Electrostatic Potential map, were analyzed using optimized structures (Kerru et al., 2019).
Scientific Research Applications
Electronic and Optical Properties Study
- Scientific Field: Computational Electronics .
- Application Summary: The compound 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one, a chalcone derivative, has been studied for its significant electro-optic properties .
- Methods of Application: The ground-state molecular geometry was optimized, and geometrical parameters and vibrational modes were established. The excitation energy was calculated at the TD/B3LYP/6-31G level .
- Results: The material possesses superior properties and could be applied in optoelectronic device fabrications. The static and dynamic polarizability are found to be many-fold higher than that of urea. The second and third harmonic generation values of the titled molecule are found to be 56 and 158 times higher than standard urea molecule, respectively, computed at the same wavelength (i.e., 1064.13 nm) .
Synthesis of Isoxazoline Sulfonate
- Scientific Field: Organic Chemistry .
- Application Summary: A novel single crystal of (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate has been synthesized .
- Methods of Application: The compound was synthesized via a one-pot sequential strategy under sonication. The single crystal was then investigated using X-ray diffraction analysis .
- Results: Hydrogen bonding between C–H···O and C–H···N produces a layer structure in the crystal. According to a Hirshfeld surface analysis, interactions H···H (28.9%), H···O/O···H (26.7%) and H···C/C···H (15.8%) make the largest contributions to crystal packing .
Anticancer Evaluation
- Scientific Field: Medicinal Chemistry .
- Application Summary: The compound 3-(4-chlorophenyl)-4-formyl-[1, 2, 3] oxadiazol-3-ium-5-olate was synthesized and evaluated for its in-vitro anticancer activity against human tumor cell lines .
- Methods of Application: The compound was synthesized under ultrasonication by formylation of 3-(4-chlorophenyl)-[1, 2, 3] oxadiazol-3-ium-5-olate and characterized by spectral studies .
- Results: The compound showed higher cytotoxicity against NCI-H23 cells (non-small lung cancer cell panel) as compared to the standard drug vincristine sulphate .
Antioxidant Agents
- Scientific Field: Medicinal Chemistry .
- Application Summary: 3-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-(substitutedphenyl)-1H-pyrazol-5-yl)-1H-indole derivatives were reported as antioxidant agents .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The specific results or outcomes obtained were not detailed in the source .
Nonlinear Optics
- Scientific Field: Computational Electronics .
- Application Summary: The compound 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one, a chalcone derivative, has been studied for its significant electro-optic properties .
- Methods of Application: The ground-state molecular geometry was optimized, and geometrical parameters and vibrational modes were established. The excitation energy was calculated at the TD/B3LYP/6-31G level .
- Results: The material possesses superior properties and could be applied in optoelectronic device fabrications. The static and dynamic polarizability are found to be many-fold higher than that of urea. The second and third harmonic generation values of the titled molecule are found to be 56 and 158 times higher than standard urea molecule, respectively, computed at the same wavelength (i.e., 1064.13 nm) .
Antioxidant Agents
- Scientific Field: Medicinal Chemistry .
- Application Summary: 3-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-(substitutedphenyl)-1H-pyrazol-5-yl)-1H-indole derivatives were reported as antioxidant agents .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The specific results or outcomes obtained were not detailed in the source .
Safety And Hazards
This involves studying the toxicity of the compound and any risks associated with handling it.
Future Directions
This involves discussing potential future research directions, such as new synthetic methods, applications, or modifications to the compound that could enhance its properties or activity.
properties
IUPAC Name |
3-(4-chlorophenyl)-1,2,4-thiadiazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3S/c9-6-3-1-5(2-4-6)7-11-8(10)13-12-7/h1-4H,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSHKZWNRIGLGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NSC(=N2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10632992 | |
Record name | 3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10632992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine | |
CAS RN |
19922-07-7 | |
Record name | 3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19922-07-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10632992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-chlorophenyl)-1,2,4-thiadiazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.